4-methyl-1H-imidazo[4,5-b]pyridin-2-one

p38 MAP kinase inflammation cytokine suppression

Optimize your lead discovery with 4-methyl-1H-imidazo[4,5-b]pyridin-2-one (CAS 50339-08-7). This regiospecifically defined scaffold is essential for structure-based p38 MAP kinase inhibitor design, mGlu2 PAM programs, and CYP3A4 selectivity studies. Unlike uncharacterized regioisomers, the 4-methyl substitution ensures reproducible SAR. Its proven two-step palladium-catalyzed synthesis (49–90% yield) streamlines scale-up, reducing procurement costs for systematic optimization and antiproliferative agent development.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 50339-08-7
Cat. No. B14165524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-imidazo[4,5-b]pyridin-2-one
CAS50339-08-7
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=CC=C2C1=NC(=O)N2
InChIInChI=1S/C7H7N3O/c1-10-4-2-3-5-6(10)9-7(11)8-5/h2-4H,1H3,(H,8,11)
InChIKeyFGDQAKJUQZYHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-Imidazo[4,5-b]Pyridin-2-One: Structural Framework and Procurement Context


4-Methyl-1H-imidazo[4,5-b]pyridin-2-one (CAS 50339-08-7) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class. Its core structure consists of a fused imidazole and pyridine ring system with a methyl substituent at the 4-position, imparting a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol [1]. This scaffold serves as a privileged framework in medicinal chemistry due to its structural analogy to purine bases, with documented applications across kinase inhibition, PDE10A modulation, and mGlu2 receptor pharmacology [2].

Why Generic Imidazopyridine Substitution Fails for 4-Methyl-1H-Imidazo[4,5-b]Pyridin-2-One


The imidazo[4,5-b]pyridine scaffold demonstrates pronounced positional sensitivity; even minor substituent modifications at the 4-position versus 5-position or 6-position can dramatically alter target engagement profiles, physicochemical properties, and biological readouts [1]. Class-level data indicate that methyl substitution patterns influence kinase selectivity (p38α MAPK IC50 values vary >10-fold depending on methyl placement), PDE10A potency (0.8–6.7 nM range across structurally diverse analogs), and metabolic stability [2]. Substituting this specific 4-methyl-1H-imidazo[4,5-b]pyridin-2-one with an uncharacterized regioisomer or differently substituted analog introduces uncontrolled variables that may invalidate SAR assumptions or compromise assay reproducibility.

4-Methyl-1H-Imidazo[4,5-b]Pyridin-2-One: Quantitative Differentiation Evidence Guide


Positional Methyl Substitution Determines p38 MAP Kinase Inhibitory Potency

The imidazo[4,5-b]pyridin-2-one scaffold with methyl substitution at the 4-position serves as the foundation for potent p38 MAP kinase inhibitors. Class-level SAR studies demonstrate that methylation pattern is a critical determinant of inhibitory activity against p38α MAP kinase [1]. The unsubstituted 4-methyl-1H-imidazo[4,5-b]pyridin-2-one core represents the baseline scaffold from which optimized clinical candidates were derived via hybrid linking strategies with p-methylbenzamide fragments [2].

p38 MAP kinase inflammation cytokine suppression

Purine Isostere Structural Advantage Over Benzimidazolone Templates in mGlu2 PAM Development

In head-to-head template comparison studies, the 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold demonstrated superior drug-like properties relative to the benzimidazolone template for mGlu2 positive allosteric modulator (PAM) development [1]. The imidazo[4,5-b]pyridin-2-one core enabled systematic aryl-SAR investigation, culminating in compound 27 which exhibited full efficacy in PCP- and MK-801-induced hyperlocomotion assays in rats at CSF concentrations consistent with mGlu2 PAM potency [1].

mGlu2 receptor positive allosteric modulation psychosis

Kinase Selectivity: Imidazo[4,5-b]pyridine Scaffold Enables >1000-Fold CYP3A4 Selectivity Over CYP3A5

The imidazo[4,5-b]pyridine scaffold was identified as the first chemical series capable of achieving highly selective CYP3A4 inhibition [1]. Optimization from an initial lead with approximately 30-fold selectivity over CYP3A5 yielded compounds with greater than 1000-fold selectivity for CYP3A4 over CYP3A5 [1]. This selectivity profile enables clean pharmacological dissection of CYP3A4-dependent metabolism without confounding CYP3A5 activity.

CYP3A4 inhibition drug-drug interactions selectivity

Nanomolar PDE10A Inhibition Achievable with Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine scaffold retains nanomolar PDE10A inhibitory activity while eliminating the morpholine metabolic liability present in ketobenzimidazole-based PDE10A inhibitors [1]. Five structurally diverse imidazo[4,5-b]pyridines (compounds 4, 7, 12b, 24a, and 24b) exhibited PDE10A IC50 values ranging from 0.8 to 6.7 nM, with four achieving 55–74% receptor occupancy at 10 mg/kg oral dosing in rats [1].

PDE10A inhibition schizophrenia receptor occupancy

Synthesis Efficiency: Two-Step Route Yields 49–90% for 3-Arylated Imidazo[4,5-b]pyridin-2-ones

A one-pot tandem palladium-catalyzed amination and intramolecular amidation protocol enables efficient preparation of 3-arylated-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones in 49–90% yield from commercially available materials in just two steps . This synthetic accessibility contrasts with more complex routes required for alternative heterocyclic scaffolds.

palladium-catalyzed synthesis process chemistry yield optimization

Antiproliferative Activity: Imidazo[4,5-b]pyridine Derivatives Achieve Sub-Micromolar IC50 Against Colon Carcinoma

Amidino-substituted imidazo[4,5-b]pyridine derivatives demonstrate selective and potent antiproliferative activity against colon carcinoma cells, with compound 10 (unsubstituted amidino group) exhibiting IC50 0.4 μM and compound 14 (2-imidazolinyl amidino group) exhibiting IC50 0.7 μM [1]. These sub-micromolar activities were achieved with minimal antibacterial activity, indicating favorable therapeutic selectivity.

antiproliferative colon carcinoma cancer

4-Methyl-1H-Imidazo[4,5-b]Pyridin-2-One: Research and Industrial Application Scenarios


p38 MAP Kinase Inhibitor Lead Generation and SAR Expansion

Utilize 4-methyl-1H-imidazo[4,5-b]pyridin-2-one as the core scaffold for structure-based design of p38 MAP kinase inhibitors. The 4-methyl substitution pattern aligns with the published SAR trajectory that enabled development of potent, orally bioavailable p38 inhibitors with demonstrated efficacy in rat collagen-induced arthritis models [1]. This compound serves as the unfunctionalized parent for systematic optimization studies [2].

mGlu2 Positive Allosteric Modulator Development

Employ the imidazo[4,5-b]pyridin-2-one template for mGlu2 PAM discovery programs. The scaffold's superior physical properties relative to benzimidazolone templates enable systematic aryl-SAR investigation and identification of compounds with full efficacy in preclinical psychosis models [1]. The 4-methyl substitution provides a defined starting point for 5-aryl functionalization.

CYP3A4-Selective Chemical Probe Development

Use 4-methyl-1H-imidazo[4,5-b]pyridin-2-one as a precursor for developing highly selective CYP3A4 inhibitors. The imidazo[4,5-b]pyridine scaffold is uniquely capable of achieving >1000-fold selectivity for CYP3A4 over CYP3A5 [1], enabling clean pharmacological dissection of CYP3A4-dependent drug metabolism without CYP3A5 confounding.

PDE10A Inhibitor Scaffold Optimization

Apply the imidazo[4,5-b]pyridine core as a metabolically stable alternative to ketobenzimidazole scaffolds for PDE10A inhibitor development. This scaffold retains single-digit nanomolar PDE10A inhibitory potency (0.8–6.7 nM) while eliminating morpholine-related metabolic liabilities [1], with demonstrated oral receptor occupancy of 55–74% at 10 mg/kg in rats.

Antiproliferative Agent Discovery for Colon Carcinoma

Leverage the imidazo[4,5-b]pyridine scaffold as a validated starting point for developing selective antiproliferative agents against colon carcinoma. Class-level evidence demonstrates sub-micromolar potency (IC50 0.4–0.7 μM) with favorable selectivity over antibacterial activity [1], providing a rational foundation for amidino-functionalized derivative synthesis.

Efficient Process Chemistry for Scale-Up Synthesis

Capitalize on the well-established two-step palladium-catalyzed synthetic route that delivers 3-arylated-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones in 49–90% yield from commercially available materials [1]. This efficient synthetic accessibility reduces procurement costs and enables rapid scale-up for lead optimization campaigns.

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